

Application Notes and Protocols for Tetrahydroindole-Based Kinase Inhibitors

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Compound of Interest

Compound Name: *4,5,6,7-Tetrahydro-1H-indole*

Cat. No.: *B080551*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of tetrahydroindole-based kinase inhibitors. Detailed protocols for the chemical synthesis of representative compounds and their biological characterization are included to facilitate research and development in this promising area of medicinal chemistry.

Introduction

Kinase inhibitors have emerged as a crucial class of therapeutics, particularly in oncology. The tetrahydroindole scaffold has proven to be a versatile core structure for the development of potent and selective inhibitors of various protein kinases. These kinases are key players in signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many diseases, including cancer. This document outlines the synthesis of tetrahydroindole-based inhibitors targeting key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), Fibroblast Growth Factor Receptor 1 (FGF-R1), Platelet-Derived Growth Factor Receptor beta (PDGF-R β), and Interleukin-2 Inducible T-cell Kinase (ITK), and provides protocols for their biological evaluation.

Featured Inhibitors and Target Kinases

This document focuses on two primary classes of tetrahydroindole-based kinase inhibitors:

- 3-Substituted Indolin-2-ones with a Tetrahydroindole Moiety: These compounds have shown significant inhibitory activity against receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGF-R2, FGF-R1, and PDGF-R β .
- Tetrahydroindazole-Based Inhibitors: This class of compounds has demonstrated potent and selective inhibition of ITK, a key kinase in T-cell signaling.

Data Presentation

The following tables summarize the inhibitory activities of representative tetrahydroindole-based compounds against their target kinases.

Table 1: Inhibitory Activity of 3-Substituted Indolin-2-one Tetrahydroindole Derivatives against Receptor Tyrosine Kinases[1]

Compound	Target Kinase	IC50 (μ M)
Compound I	VEGF-R2	0.09
FGF-R1		0.27
PDGF-R β		0.24
Compound II	VEGF-R2	0.03
FGF-R1		0.27
PDGF-R β		0.004

Table 2: Potency and Selectivity of a Representative Tetrahydroindazole-Based ITK Inhibitor[2] [3][4]

Compound	Target Kinase	IC50 (nM)	Selectivity vs. other Tec kinases
GNE-9822	ITK	<10	High

Signaling Pathways

The targeted kinases are integral components of major signaling cascades that control cellular processes critical to cancer and inflammatory diseases.

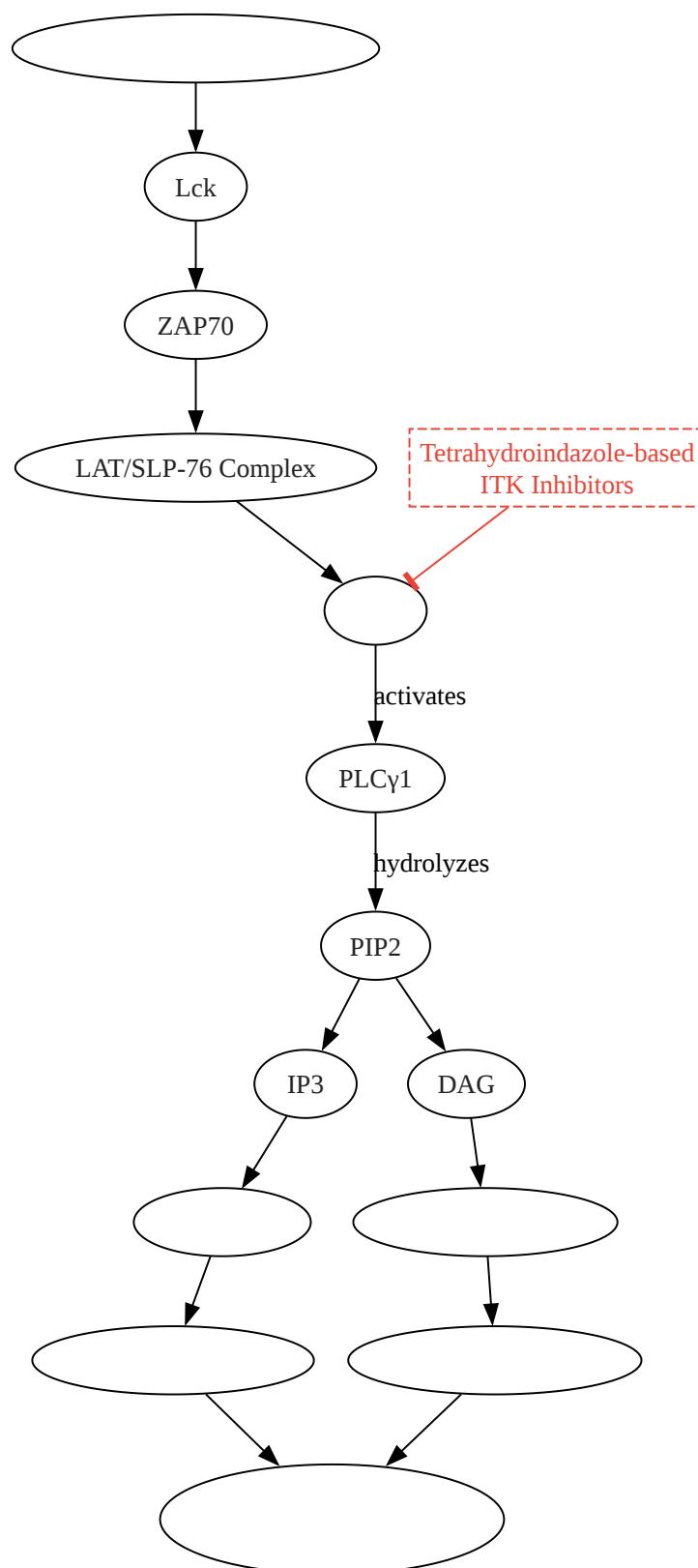
VEGFR/PDGFR/FGFR Signaling Pathway

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// Connections VEGF -> VEGFR; PDGF -> PDGFR; FGF -> FGFR;  
  
{VEGFR, PDGFR, FGFR} -> RAS_RAF_MEK_ERK; {VEGFR, PDGFR, FGFR} -> PI3K_AKT;  
{VEGFR, PDGFR, FGFR} -> PLCg;  
  
RAS_RAF_MEK_ERK -> {Proliferation, Migration}; PI3K_AKT -> {Survival, Proliferation}; PLCg  
-> Migration;  
  
{Proliferation, Survival, Migration} -> Angiogenesis;  
  
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{VEGFR, PDGFR, FGFR} [arrowhead=tee, color="#EA4335"]; } VEGFR/PDGFR/FGFR Signaling Pathway and Inhibition.

This diagram illustrates how growth factors like VEGF, PDGF, and FGF activate their respective receptor tyrosine kinases, leading to the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.^{[5][6]} These pathways regulate critical cellular processes like proliferation, survival, and migration, which are all essential for angiogenesis.^{[5][6]} Tetrahydroindole-based inhibitors block the activation of these receptors, thereby inhibiting downstream signaling and angiogenesis.

ITK Signaling Pathway

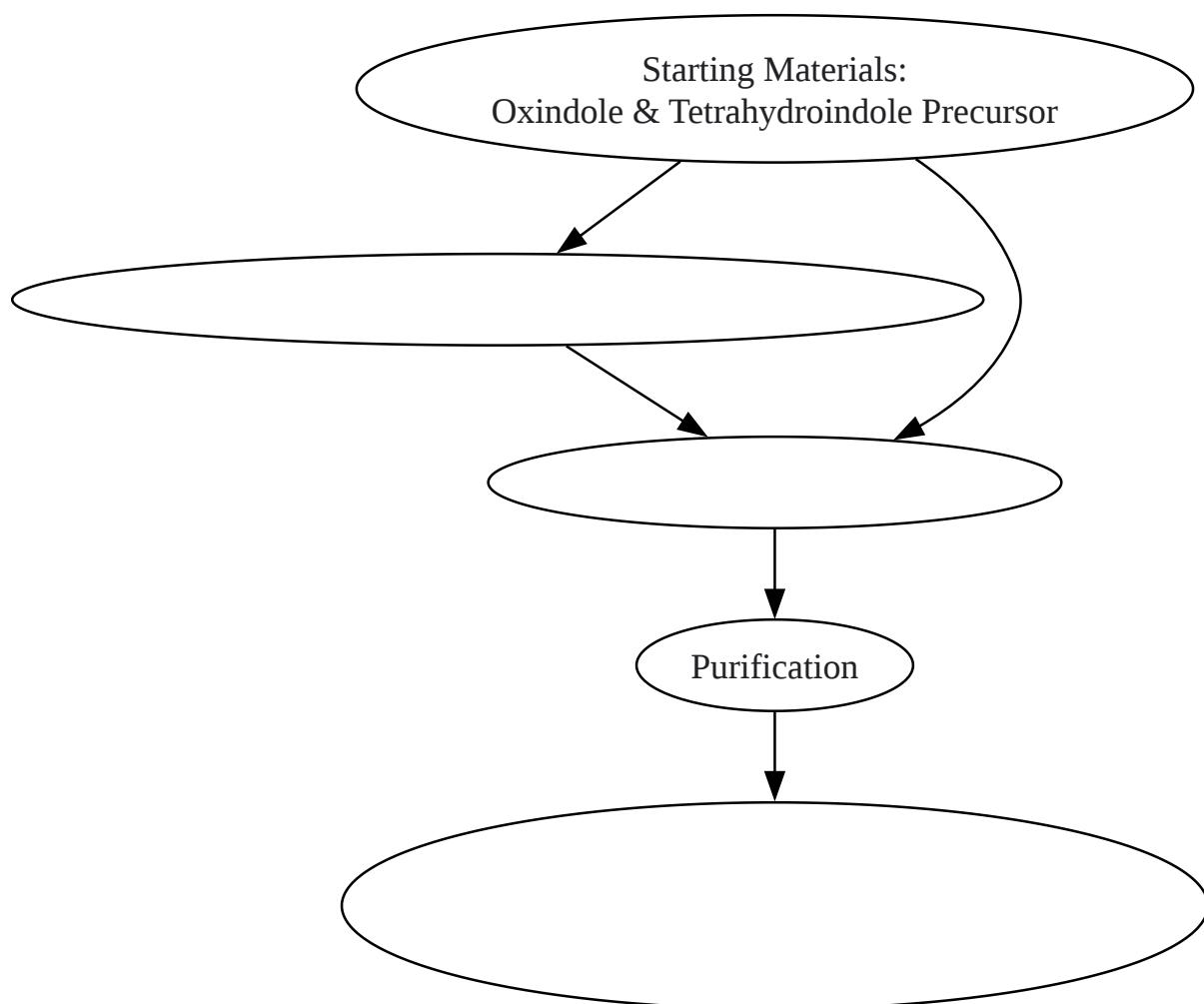
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Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, involving the activation of Lck and ZAP70, which in turn phosphorylate the LAT/SLP-76 complex.[7][8] This complex recruits and activates ITK, which then phosphorylates and activates PLC γ 1.[7][8] Activated PLC γ 1 hydrolyzes PIP₂ into IP₃ and DAG, leading to calcium flux, NFAT activation, and PKC/NF- κ B activation, ultimately resulting in cytokine production, such as IL-2.[8][9] Tetrahydroindazole-based inhibitors specifically block the activity of ITK, thereby suppressing T-cell activation and cytokine release.

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of 3-substituted indolin-2-ones containing a tetrahydroindole moiety typically involves a multi-step process.



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Protocol 1: Synthesis of a Representative 3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)-1,3-dihydro-2H-indol-2-one Derivative

This protocol is a general guideline based on established Knoevenagel condensation procedures.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Oxindole
- **4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde**
- Piperidine (or other basic catalyst)
- Ethanol (or other suitable solvent)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- Reaction Setup: To a solution of oxindole (1 equivalent) in ethanol, add **4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde** (1 equivalent).
- Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-((4,5,6,7-tetrahydro-1H-indol-2-yl)methylene)-1,3-dihydro-2H-indol-2-one derivative.

- Characterization: Characterize the final product by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling for Further Derivatization

This protocol provides a general method for the functionalization of a bromo-substituted tetrahydroindole core.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Bromo-tetrahydroindole derivative
- Aryl or heteroaryl boronic acid or ester
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or Na_2CO_3)
- Solvent system (e.g., dioxane/water or toluene/ethanol)
- Inert atmosphere (e.g., nitrogen or argon)

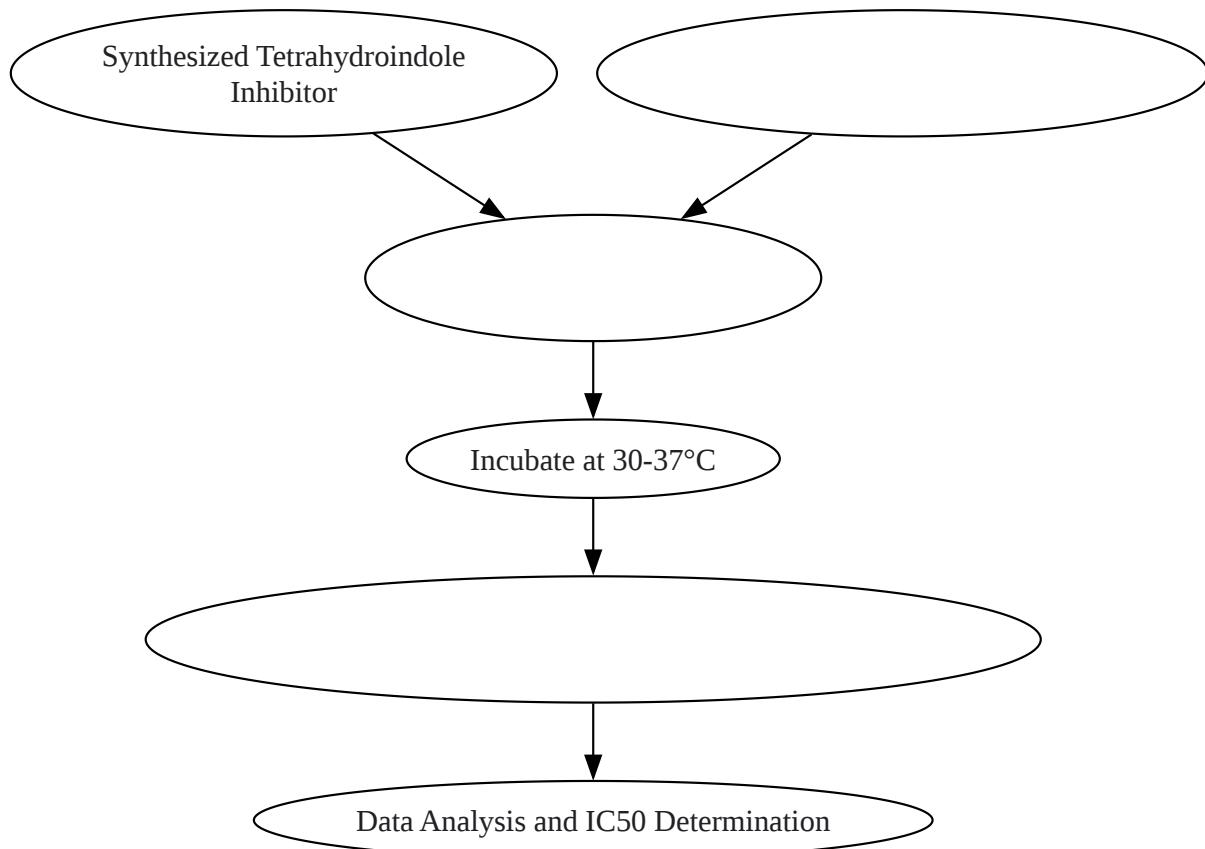
Procedure:

- Reaction Setup: In a reaction vessel, combine the bromo-tetrahydroindole derivative (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
- Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
- Solvent Addition: Add the degassed solvent system to the reaction mixture.
- Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation Workflow

The inhibitory activity of the synthesized compounds is determined using in vitro kinase assays.



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Protocol 3: In Vitro Kinase Assay for VEGF-R2, FGF-R1, and PDGF-R β

This protocol is a generalized procedure based on commercially available kinase assay kits and published methods.

Materials:

- Recombinant human VEGF-R2, FGF-R1, or PDGF-R β kinase
- Kinase-specific substrate (e.g., a generic tyrosine-containing peptide or protein)
- ATP
- Kinase reaction buffer (typically containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)
- Synthesized tetrahydroindole inhibitor
- Detection reagent (e.g., ADP-GloTM, LanthaScreenTM, or radiolabeled [γ -³³P]ATP)
- Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

- Reagent Preparation: Prepare serial dilutions of the tetrahydroindole inhibitor in the appropriate kinase reaction buffer. Prepare a master mix containing the kinase, substrate, and any other necessary co-factors in the kinase buffer.
- Reaction Initiation: In a microplate, add the inhibitor dilutions. Initiate the kinase reaction by adding the master mix and ATP. Include positive (no inhibitor) and negative (no kinase) controls.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 30-60 minutes).
- Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This may involve measuring the amount of ADP produced, the level of substrate phosphorylation, or the amount of ATP remaining.
- Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The tetrahydroindole and tetrahydroindazole scaffolds represent a valuable starting point for the design and synthesis of potent and selective kinase inhibitors. The protocols and data presented in these application notes provide a foundation for researchers to further explore this chemical space and develop novel therapeutics for the treatment of cancer and inflammatory diseases. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, which can guide the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

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